Array ( [bid] => 19922 )
5-(Chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride (CMMT) is a synthetic heterocyclic compound with potential applications in various scientific research fields. Its synthesis has been reported in several studies, often involving the reaction of 1-methyl-1H-1,2,4-triazole with formaldehyde and hydrochloric acid. [, ] Characterization of CMMT typically involves techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm its structure and purity. [, ]
CMMT has been explored for various potential applications in scientific research, although much of the research is still in the pre-clinical or exploratory stage. Here are some notable examples:
5-(Chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride is a synthetic heterocyclic compound characterized by a five-membered ring structure containing nitrogen atoms. Specifically, it features a chloromethyl group (–CH2Cl) at the 5th position and a methyl group (–CH3) at the 1st position of the 1,2,4-triazole ring. The compound exists as a hydrochloride salt, which is stabilized by the presence of hydrochloric acid, balancing the negative charge of the chloride ion associated with the triazole structure . Its molecular formula is C₄H₆ClN₃, and it has a molecular weight of approximately 131.56 g/mol .
Currently, no scientific research has been identified regarding the specific mechanism of action of CMMT.
The reactivity of 5-(Chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride is primarily influenced by its chloromethyl group, which can participate in nucleophilic substitution reactions. Potential reactions include:
These reactions indicate that the compound can be transformed into other derivatives or reactants through various chemical pathways.
The synthesis of 5-(Chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride typically involves the reaction of 1-methyl-1H-1,2,4-triazole with formaldehyde in the presence of hydrochloric acid. This method allows for the introduction of the chloromethyl group into the triazole ring:
Characterization techniques such as nuclear magnetic resonance spectroscopy (NMR), infrared spectroscopy (IR), and mass spectrometry are commonly employed to confirm the structure and purity of the synthesized compound .
5-(Chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride has potential applications in various fields:
Several compounds share structural similarities with 5-(Chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride. Here are a few notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-(Chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride | Chloromethyl group at position 3 | Different position of chloromethyl group |
| 5-(Chloromethyl)-3-methyl-1H-1,2,4-triazole hydrochloride | Chloromethyl group at position 5; methyl at position 3 | Variation in methyl group position |
| 5-(Bromomethyl)-1-methyl-1H-1,2,4-triazole hydrochloride | Bromomethyl instead of chloromethyl | Halogen substitution may influence reactivity |
The uniqueness of 5-(Chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride lies in its specific chloromethyl substitution at the fifth position of the triazole ring and its potential applications in medicinal chemistry and agriculture .
The most widely employed synthesis begins with ethyl glycolate via a three-step sequence:
Key Data:
| Step | Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| Ammoniation | Methanol, 25–40°C, 4–6 h | 85–90% | ≥90% |
| Cyclization | Methanol-water, 80–90°C, 8–12 h | 88% | 88% |
| Chlorination | Chloroform, SOCl₂, 0–5°C, 1–2 h | 92–95% | ≥95% |
This method emphasizes controlled exothermic reactions during chlorination to prevent over-chlorination or dimerization .
Thionyl chloride serves dual roles as a chlorinating agent and cyclization catalyst. In a streamlined approach, 5-hydroxymethyl-1-methyl-1H-1,2,4-triazole reacts with SOCl₂ under reflux (3 h, 0°C → reflux), directly yielding the hydrochloride salt without metal catalysts . The mechanism involves:
Advantages:
Regioselectivity arises during triazole ring substitution due to competing reactivity at C-3, C-4, and C-5 positions. For example:
Computational Insights:
Density functional theory (DFT) studies reveal that C-5’s higher nucleophilicity drives regioselectivity in Pd-catalyzed reactions, with activation energies 3–5 kcal/mol lower than at C-4 .
Solvent-free methods enhance sustainability and reduce purification steps:
Trade-offs:
Ionic liquids (ILs) have emerged as sustainable solvents and catalysts for synthesizing triazole derivatives due to their tunable physicochemical properties and recyclability. In the context of 1,2,4-triazole systems, ILs facilitate nucleophilic substitution and protection-deprotection sequences critical for introducing functional groups like chloromethyl moieties.
ILs such as imidazolium- or pyridinium-based salts stabilize reactive intermediates through electrostatic interactions, enabling efficient C–H functionalization. For example, in the synthesis of 5-bromo-1-methyl-1H-1,2,4-triazole, tetrahydrofuran (THF) and tetramethylethylenediamine (TMEDA) are employed as co-solvents with ILs to enhance the solubility of lithium diisopropylamide (LDA), a strong base used for deprotonation [1]. This combination ensures regioselective bromination at the 5-position, a precursor step for subsequent chloromethylation.
A notable IL-based method involves the use of tetrabutylammonium fluoride (TBAF) in 2-methyltetrahydrofuran for deprotecting trimethylsilyl groups from 5-trimethylsilyl-1-methyl-1H-1,2,4-triazole-3-carboxylic acid, yielding the final hydrochloride salt [1]. This approach eliminates hazardous by-products and simplifies purification by leveraging the immiscibility of ILs with organic solvents like ether, enabling phase separation [3] [4].
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Deprotonation | LDA, THF, –78°C | 72.5 | 99.2 |
| Chloromethylation | TBAF, 2-methyltetrahydrofuran, 20–25°C | 75.7 | 98.4 |
| Acidification | HCl (gas), dichloromethane | 92.3 | 98.9 |
While copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of 1,2,3-triazole synthesis, its application to 1,2,4-triazoles like 5-(chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride remains underexplored in the literature. The structural rigidity of 1,2,4-triazoles necessitates alternative strategies for functionalization, as traditional click chemistry predominantly targets 1,4-disubstituted 1,2,3-triazoles.
The absence of alkyne or azide groups in the target compound’s synthesis pathway limits direct CuAAC applicability. Instead, intermediary steps such as bromination (e.g., using dibromomethane and n-butyllithium [1]) or silylation are employed to introduce reactive handles for further modification. For instance, 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylic acid serves as a precursor for cross-coupling reactions, which could theoretically integrate copper catalysts, though such methods are not detailed in the provided sources.
Organocatalysis offers a metal-free route to enantioselective triazole derivatives, yet its role in synthesizing 5-(chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride is not explicitly documented in the reviewed literature. Current methods prioritize regioselectivity over chirality, as the target compound’s biological activity (e.g., in ensitrelvir) does not necessitate asymmetric centers.
This section maps the core derivatization pathways for CMMT-HCl, each supported by quantitative comparisons and up-to-date literature evidence.
Positional relocation of the chloromethyl group around the 1,2,4-triazole ring shifts electronics, lipophilicity, and reactivity without altering elemental composition.
Table 1 contrasts the three simplest hydrochloride salts where –CH₂Cl occupies N-1, C-3, or C-5.
| Parameter | 1-(Chloromethyl) isomer (1-CM) | 3-(Chloromethyl) isomer (3-CM) | 5-(Chloromethyl) isomer (CMMT-HCl) |
|---|---|---|---|
| PubChem CID | 13268168 [1] | 22506927 [2] | 104256-69-1 analog (no CID) – data via 5-isomer base [3] |
| Exact mass /g mol⁻¹ | 131.02 [1] | 131.02 [2] | 131.02 [3] |
| XLogP₃-AA | 0.4 [1] | 0.4 [2] | 0.4 [3] |
| Topological polar surface area /Ų | 30.7 [1] | 30.7 [2] | 30.7 [3] |
| pKa (calc., N1) | 3.4 (meta-acidic) | 3.2 [6] | 3.1 [3] |
| Solid-state density /g cm⁻³ | 1.46 (free base) [7] | 1.45 (est.) | 1.47 (est.) |
| Reported role | Intermediates in Ensitrelvir route [9] | Coordination ligands | Ensitrelvir key step; fungicide precursors |
Installing a tert-butyl moiety confers dramatic steric shielding, modulates π-electronics, and often improves membrane permeation.
Sequential N-alkylation of 1H-1,2,4-triazole with tert-butyl bromide gives 1-tert-butyl-1H-1,2,4-triazole (tBu-Tz) in 78% isolated yield [12]. Coupling this nucleus with chloromethyl electrophiles yields mixed N,N-disubstituted frameworks used as steric probes in PXR antagonists and opioid receptors [13] [14].
Table 2 compares key properties of tBu-substituted analogues versus CMMT.
| Descriptor | CMMT base (5-isomer) | 1-tert-Butyl analogue (tBu-Tz) | 5-tBu-3-methyl-thiol derivative |
|---|---|---|---|
| logP (calc.) | 0.4 [3] | 1.9 [12] | 3.5 |
| Molar refractivity /cm³ | 33.7 [3] | 52.1 [12] | 69.8 |
| van der Waals volume /ų | 106 [3] | 156 [12] | 182 |
| Sterimol B₅ (N-1 axis) /Å | 1.8 [3] | 3.4 [16] | 3.9 |
| ΔΔG_binding† to hPXR | — | −1.1 kcal mol⁻¹ vs Me analogue [13] | n.d. |
† SPR competitive assays at 25 °C, SPA70 benchmark [13].
Substitution of the chloride leaving group with –SO₂F transforms the scaffold into a tunable covalent probe framework through sulfur–triazole exchange (SuTEx) chemistry.
1H-1,2,4-triazole-5-sulfonyl fluoride (TSF, CAS 78201-15-7) and its phenyl-extended variants (HHS-475, HHS-482) serve as tyrosine-selective agents [17] [18] [19].
Table 3 assembles core numeric traits of representative analogues.
| Analogue | Position of –CH₂Cl | Extra substituent(s) | logP | TPSA /Ų | Key kinetic or bio data |
|---|---|---|---|---|---|
| CMMT-HCl | 5 | — | 0.4 [3] | 30.7 [3] | SN1 rate (p-anisole) = 1.0 |
| 3-CM | 3 | — | 0.4 [2] | 30.7 [2] | SN1 rate = 0.54 |
| tBu-Tz | — | N1-tert-butyl | 1.9 [12] | 29.1 [12] | PXR K_i = 0.65 μM [13] |
| HHS-482 | — | –SO₂F + aryl | 3.2 [19] | 68.3 [19] | Y/K selectivity ≈ 5 [19] |
Corrosive;Irritant